molecular formula C22H21N5OS2 B2914128 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448134-91-5

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2914128
CAS No.: 1448134-91-5
M. Wt: 435.56
InChI Key: YQMYCKYVHDLOTI-UHFFFAOYSA-N
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Description

The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic hybrid molecule comprising three key structural motifs: a 5-methyl-1-phenylpyrazole core, a piperazine linker, and a thiophene-thiazole substituent. Pyrazole and thiazole moieties are well-documented pharmacophores in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities . The piperazine group enhances solubility and bioavailability, making it a common feature in drug design .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS2/c1-16-19(13-23-27(16)18-5-3-2-4-6-18)21(28)25-8-10-26(11-9-25)22-24-20(15-30-22)17-7-12-29-14-17/h2-7,12-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMYCKYVHDLOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic route includes:

  • Formation of Pyrazole Derivative : The initial step involves the reaction of phenyl and methyl-substituted hydrazines with appropriate carbonyl compounds to form the pyrazole ring.
  • Thiazole and Piperazine Incorporation : Subsequent reactions involve the formation of thiazole and piperazine moieties through cyclization and substitution reactions.
  • Final Product Formation : The final compound is obtained by coupling the pyrazole derivative with a piperazine-thiazole fragment, often utilizing coupling agents or catalysts to enhance yield and purity.

Biological Activity

The biological evaluation of this compound has revealed a range of pharmacological properties:

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds featuring similar pyrazole-thiazole structures have shown:

  • Inhibition against E. coli and S. aureus : Testing against these bacteria revealed zones of inhibition ranging from moderate to significant, indicating effective antimicrobial properties .
CompoundZone of Inhibition (mm)MIC (µg/mL)
10a1562.5
10b2031.25
10c1862.5

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is a promising mechanism for cancer therapy. Specific assays indicated:

  • MTT Assay Results : Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell types, suggesting potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using human red blood cell membrane stabilization assays, where it demonstrated significant activity at varying concentrations:

Concentration (µg/mL)Hemolysis (%)
10015
50010
10005

This indicates that the compound may help stabilize cell membranes under inflammatory conditions, potentially reducing tissue damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or thiazole rings can enhance potency or selectivity against certain biological targets.

Key Findings in SAR Studies:

  • Substituents on Pyrazole : Methyl and phenyl groups at specific positions have been shown to increase antimicrobial efficacy.
  • Thiazole Variants : Alterations in the thiazole ring can lead to improved interactions with target proteins involved in inflammation and infection.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound: (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone Pyrazole + Piperazine + Thiophene-thiazole Thiophene-thiazole, Piperazine linker Hypothesized anticancer/antimicrobial
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Pyrazole + Thiazole + Pyranone Hydroxybenzylidene, Pyranone Antimicrobial
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Pyrazole + Thiazolidinone Thioxo-thiazolidinone, Phenethyl Not reported
4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazole + Benzothiazole Propynyl, Benzothiazole Anticancer (structural analogy)
1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethanone Pyrazole + Thiazole + Bromophenyl Bromophenyl, Methoxyphenyl Structural analysis

Key Observations :

  • Thiophene-thiazole vs.
  • Piperazine Linker: Unlike analogs with rigid linkers (e.g., pyranone in ), the piperazine moiety likely improves conformational flexibility and solubility, as seen in other piperazine-containing drugs .

Key Differences :

  • The target compound’s synthesis likely requires multi-step coupling of pre-formed pyrazole and thiophene-thiazole units, contrasting with one-pot cyclocondensation methods used for simpler analogs (e.g., ).
  • Piperazine incorporation may involve nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, as seen in related methanone derivatives .

Pharmacological Potential

Table 3: Bioactivity of Structural Analogues

Compound Class Observed Activities Mechanism Hypotheses Reference
Pyrazole-thiazole hybrids Antimicrobial (e.g., ), Anticancer (e.g., ) Thiazole-mediated enzyme inhibition
Piperazine-containing analogs Improved CNS penetration, Antipsychotic/antidepressant effects Solubility enhancement, receptor modulation
Thiophene derivatives Anticancer (ferroptosis induction), Antiviral ROS modulation, membrane interaction

Inference for Target Compound :

  • The thiophene-thiazole group may synergize with the pyrazole core to induce ferroptosis in cancer cells, as observed in thiophene-containing ferroptosis-inducing compounds (FINs) .

Notes

Structural Uniqueness: The combination of pyrazole, piperazine, and thiophene-thiazole distinguishes this compound from analogs like benzothiazole-pyrazolones or pyranone-thiazoles .

Synthetic Complexity : Multi-step synthesis involving air-sensitive reagents (e.g., LiHMDS in ) may pose scalability challenges compared to one-pot methods.

Therapeutic Window: Thiophene-thiazole derivatives exhibit selective cytotoxicity in cancer cells over normal cells , suggesting a favorable safety profile for the target compound.

Computational Support : Tools like Multiwfn could analyze electron localization or bond orders to predict reactivity and binding modes.

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